N-trimethylsilyloxybenzamide
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Overview
Description
N-trimethylsilyloxybenzamide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trimethylsilyloxy group attached to a benzamide structure. This compound is often used in organic synthesis and has garnered interest due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trimethylsilyloxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-trimethylsilyloxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce simpler amides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-trimethylsilyloxybenzamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Researchers utilize it in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which N-trimethylsilyloxybenzamide exerts its effects involves the interaction of the trimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the trimethylsilyloxy group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-trimethylsilyloxybenzamide include:
- N-trimethylsilyloxyacetamide
- N-trimethylsilyloxypropionamide
- N-trimethylsilyloxybutyramide
Uniqueness
This compound stands out due to its specific reactivity and the stability imparted by the trimethylsilyloxy group. This makes it particularly useful in reactions requiring silyl protection or in the synthesis of complex organic molecules. Compared to its analogs, it offers a unique balance of reactivity and stability, making it a preferred choice in various applications .
Properties
CAS No. |
78313-15-2 |
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Molecular Formula |
C10H15NO2Si |
Molecular Weight |
209.32 g/mol |
IUPAC Name |
N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)13-11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
InChI Key |
APKJKSGLTUUOKI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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